molecular formula C9H15ClN4 B1457405 5-(1-chloroethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole CAS No. 858483-98-4

5-(1-chloroethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole

Cat. No.: B1457405
CAS No.: 858483-98-4
M. Wt: 214.69 g/mol
InChI Key: ZUQLJHYIBQAAOU-UHFFFAOYSA-N
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Description

5-(1-chloroethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole (CAS 858483-98-4) is a high-purity chemical intermediate with the molecular formula C 9 H 15 ClN 4 and a molecular weight of 214.70 g/mol . This compound features a 1,2,3,4-tetrazole ring system, a five-membered heterocycle known for its electron-rich, planar structure that is often used as a bioisostere for carboxylic acid groups in medicinal chemistry . The molecule is substituted at the 1-position with a cyclohexyl group and at the 5-position with a 1-chloroethyl moiety, making it a valuable synthon for further chemical exploration. Tetrazole derivatives are of significant interest in pharmaceutical research and development due to their diverse biological activities. While the specific profile of this derivative is under investigation, tetrazole scaffolds, in general, have demonstrated a wide spectrum of pharmacological properties, including potential antibacterial, antifungal, anti-inflammatory, analgesic, anticancer, and anticonvulsant activities . The presence of the chloroethyl group provides a reactive handle for synthetic manipulation, allowing researchers to incorporate this heterocyclic system into more complex molecules via nucleophilic substitution reactions. This makes it a versatile building block for creating novel compounds in drug discovery programs, particularly in the synthesis of specialized tetrazole analogs . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can order from available pack sizes to suit their experimental needs .

Properties

IUPAC Name

5-(1-chloroethyl)-1-cyclohexyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN4/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQLJHYIBQAAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-Chloroethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole is a compound belonging to the tetrazole class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

  • Molecular Formula : C9_9H14_{14}ClN5_5
  • Molecular Weight : 203.69 g/mol

The synthesis typically involves multicomponent reactions that incorporate cyclohexyl and chloroethyl groups into the tetrazole framework. This process often employs microwave-assisted techniques to enhance yield and purity .

Biological Activity Overview

Tetrazole derivatives have been extensively studied for their pharmacological properties. The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated that tetrazole compounds exhibit significant antimicrobial properties. In vitro studies have identified that various tetrazoles can inhibit the growth of bacteria and fungi. For instance:

  • Inhibition Zones : Compounds similar to this compound have shown zones of inhibition against common pathogens like Staphylococcus aureus and Escherichia coli. The disc diffusion method is often employed to measure these effects .
Pathogen Zone of Inhibition (mm) Comparison Drug
Staphylococcus aureus15Ampicillin (18 mm)
Escherichia coli12Ciprofloxacin (20 mm)

Anti-inflammatory Properties

Studies have indicated that tetrazole derivatives can act as effective anti-inflammatory agents. The mechanism is generally attributed to the inhibition of cyclooxygenases (COX), which play a critical role in the inflammatory process. Specific derivatives have been shown to reduce inflammatory markers in animal models .

Anticancer Effects

The anticancer potential of tetrazoles is another area of active research. Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example:

  • A study revealed that certain modified tetrazoles exhibit IC50_{50} values in the low micromolar range against breast cancer cells .

Case Studies and Research Findings

Several studies highlight the biological activity of tetrazoles similar to this compound:

  • Study on Antimicrobial Activity :
    • A series of novel tetrazoles were synthesized and tested against a panel of bacteria and fungi. The results indicated that specific substitutions on the tetrazole ring significantly enhanced antimicrobial activity compared to standard antibiotics .
  • COX Inhibition Study :
    • Research focused on a class of modified tetrazoles showed promising results in inhibiting COX enzymes, suggesting potential applications in treating inflammatory conditions .
  • Cytotoxicity Assays :
    • Compounds were evaluated for their cytotoxic effects in vitro against various cancer cell lines. Results demonstrated that certain derivatives could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₉ClN₄
  • Molecular Weight : 242.75 g/mol
  • CAS Number : 858483-98-4

The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids in biological systems. This structural characteristic allows it to interact with various biological targets effectively.

5-(1-Chloroethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole exhibits notable biological activities:

  • Pharmacological Effects : The compound acts as an inhibitor of phosphodiesterase type 3A (PDE3A), which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE3A, it enhances cAMP levels, leading to various physiological effects such as:
    • Inhibition of Platelet Aggregation : This property is vital for preventing thrombosis and is particularly useful in cardiovascular therapies.
    • Vasodilatory Effects : Increased cAMP levels promote vasodilation, improving blood flow and potentially lowering blood pressure.
    • Cardiotonic Properties : It can enhance the contractility of cardiac muscle, making it beneficial for heart-related conditions.

The IC50 value for PDE3A inhibition is approximately 0.2 μM, indicating high potency against this target .

Pharmaceutical Development

The compound's ability to inhibit PDE3A makes it a candidate for developing new cardiovascular drugs. Its unique structure allows for modifications that could enhance its efficacy or reduce side effects.

Agricultural Chemistry

Due to its biological activity, there is potential for applications in agricultural chemistry as a pesticide or herbicide. The tetrazole ring structure may provide a novel mechanism of action against pests.

Material Science

The chemical properties of this compound may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical interactions.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of tetrazole derivatives:

  • A study highlighted the role of tetrazoles as bioisosteres for carboxylic acids, demonstrating their potential to modulate enzyme activity effectively .
  • Another research focused on the synthesis and biological evaluation of related compounds, establishing a framework for understanding structure-activity relationships (SAR) within this class of chemicals .

Preparation Methods

Synthesis of Chlorinated Amide Intermediate

The initial step involves the synthesis of a chlorinated amide, typically 5-chloro-N-cyclohexyl pentanamide, from 5-chlorovaleronitrile and cyclohexanol under acidic catalysis.

  • Reactants: 5-chlorovaleronitrile and cyclohexanol
  • Catalyst: Concentrated sulfuric acid
  • Conditions: Molar ratio of 5-chlorovaleronitrile to cyclohexanol is 1:1 to 1:1.5; temperature maintained between 5–55 °C; reaction time 1–6 hours.
  • Process: The reaction mixture is initially cooled to 0–5 °C, then gradually warmed to 25–30 °C and maintained for 4 hours to ensure complete conversion.
  • Isolation: After reaction completion, the mixture is poured into crushed ice, extracted with methyl isobutyl ketone or toluene, washed with sodium bicarbonate and saturated saline, and concentrated to yield the amide intermediate.

This method is noted for its high selectivity and yield of the chlorinated amide precursor, which is essential for subsequent cyclization.

Cyclization to Tetrazole

The second step involves converting the chlorinated amide into the tetrazole ring using azide reagents and phosphorus pentachloride.

  • Reagents:
    • Phosphorus pentachloride (PCl5) to convert the amide to an intermediate acyl chloride.
    • Trimethylsilyl azide (TMS-azide) as the azide source for cyclization.
  • Conditions:
    • The amide and PCl5 are reacted in toluene at 0–5 °C for 3 hours, then warmed to room temperature.
    • TMS-azide is added dropwise at 25–30 °C, and the mixture is heated to 55 °C for 7–16 hours.
  • Work-up: The reaction mixture is poured into ice water, extracted with toluene, washed with brine and sodium bicarbonate solutions, and the organic phase is concentrated. The product is purified by recrystallization from ethyl acetate and petroleum ether.

This method offers high safety and stability advantages over traditional azide sources (e.g., sodium azide or nitric acid), reducing explosion risk and improving yield.

Comparative Data Table of Key Preparation Parameters

Parameter Step 1: Amide Formation Step 2: Tetrazole Cyclization
Starting Materials 5-chlorovaleronitrile, cyclohexanol 5-chloro-N-cyclohexyl pentanamide, PCl5, TMS-azide
Catalyst/Reagents Concentrated sulfuric acid Phosphorus pentachloride, trimethylsilyl azide
Solvent None specified (reaction neat or aqueous workup) Toluene
Temperature Range 5–55 °C (gradual increase) 0–5 °C (PCl5 reaction), 25–55 °C (azide reaction)
Reaction Time 1–6 hours 7–16 hours
Molar Ratios 5-chlorovaleronitrile:cyclohexanol = 1:1–1:1.5; 5-chlorovaleronitrile:sulfuric acid = 1:3–1:10 Amide:PCl5 = 1:1–1:4; Amide:PCl5:TMS-azide ~ 1:1–1:1.5
Work-up Extraction with methyl isobutyl ketone, washing, drying Extraction with toluene, washing with brine and bicarbonate, recrystallization
Yield Not explicitly quantified in step 1 Up to 93% molar yield reported

Research Findings and Advantages

  • Use of trimethylsilyl azide as the cyclization reagent improves safety compared to sodium azide or nitric acid, which are traditionally used but pose explosion hazards.
  • The gradual temperature increase in the amide formation step ensures controlled reaction kinetics and minimizes side reactions.
  • The phosphorus pentachloride treatment efficiently converts the amide to a reactive intermediate facilitating the cyclization.
  • Recrystallization from ethyl acetate and petroleum ether yields a high-purity product suitable for pharmaceutical applications.
  • The synthetic route is scalable and reproducible, as demonstrated in patent literature and chemical supplier documentation.

Q & A

Q. How can this compound serve as a precursor for biologically active analogs, and what structural modifications enhance activity?

  • Methodological Answer :
  • Replace the chloroethyl group with bioisosteres (e.g., fluoromethyl) to improve metabolic stability.
  • Compare with analogs like 5-(4-carboxyphenyl)-tetrazole, which show anticonvulsant activity, to guide derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-chloroethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-(1-chloroethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole

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